molecular formula C20H13ClFN3OS B3515454 3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide

3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B3515454
M. Wt: 397.9 g/mol
InChI Key: JDIKEEIFVIKJLC-UHFFFAOYSA-N
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Description

3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core substituted with chlorothiophene, fluorophenyl, and phenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole core: This can be achieved through the cyclization of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide include:

The uniqueness of this compound lies in its specific combination of substituents and the pyrazole core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-18-11-10-17(27-18)19-16(12-25(24-19)15-4-2-1-3-5-15)20(26)23-14-8-6-13(22)7-9-14/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKEEIFVIKJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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